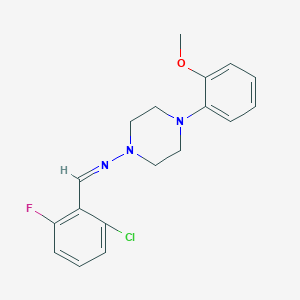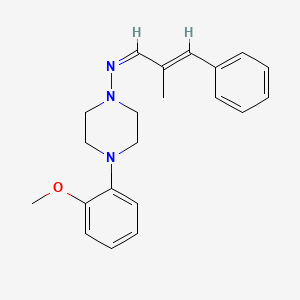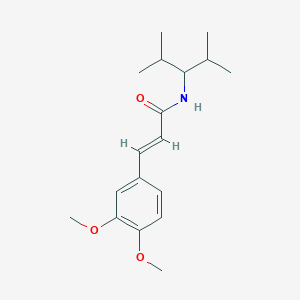![molecular formula C17H14F3NO B5912014 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one, also known as EF24, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of chalcones, which are natural products that have been identified as having various biological activities.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one is not fully understood, but it is believed to act through various pathways such as the inhibition of NF-κB signaling, the activation of the Nrf2 pathway, and the modulation of the PI3K/Akt/mTOR pathway. These pathways are involved in various cellular processes such as inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and inducing cell death in cancer cells. Additionally, 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one in lab experiments is that it is a synthetic compound, which allows for better control over the purity and concentration of the compound. However, one limitation is that 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been found to have low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one. One direction is the development of more efficient synthesis methods for 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one. Another direction is the study of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one involves the reaction of 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one with trifluoroacetamide in the presence of a base. The resulting compound is then reduced to 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one using a palladium catalyst and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-cancer properties by inducing cell death in cancer cells and inhibiting the growth and spread of tumors. 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-phenyl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-12(10-16(22)13-6-3-2-4-7-13)21-15-9-5-8-14(11-15)17(18,19)20/h2-11,21H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJOHEZDNPHENG-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-phenyl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
